Magnesium;2,3-dimethylbenzenesulfonate

Description

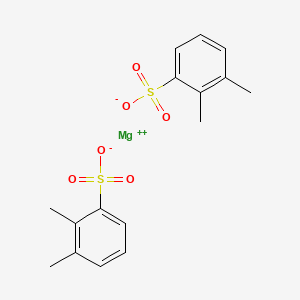

Structure

3D Structure of Parent

Properties

CAS No. |

36729-43-8 |

|---|---|

Molecular Formula |

C16H18MgO6S2 |

Molecular Weight |

394.8 g/mol |

IUPAC Name |

magnesium;2,3-dimethylbenzenesulfonate |

InChI |

InChI=1S/2C8H10O3S.Mg/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |

InChI Key |

IVIWZHNSOAEJPV-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Magnesium;2,3 Dimethylbenzenesulfonate

Strategic Development of 2,3-Dimethylbenzenesulfonic Acid Precursors

The creation of 2,3-dimethylbenzenesulfonic acid is a critical first step, primarily achieved through the sulfonation of o-xylene (B151617). The control of this reaction is paramount to ensure the desired isomer is the principal product.

Controlled Sulfonation Routes for Aromatic Substrates

The sulfonation of o-xylene typically yields a mixture of isomers, predominantly 3,4-dimethylbenzenesulfonic acid and 2,3-dimethylbenzenesulfonic acid. The distribution of these isomers is highly dependent on the reaction conditions. Research into the sulfonation of o-xylene in concentrated aqueous sulfuric acid has shown that the isomer distribution is influenced by the sulfonating entity present, which varies with the concentration of the sulfuric acid.

Two primary sulfonating mechanisms are considered. One involves pyrosulfuric acid (H₂S₂O₇) as the sulfonating agent, which is more prevalent at higher sulfuric acid concentrations. The other mechanism, dominant at lower acid concentrations, involves the hydrated protonated sulfur trioxide (H₃SO₄⁺). These different sulfonating agents exhibit varying degrees of steric hindrance, which in turn affects the position of the sulfonic acid group on the o-xylene ring. For instance, at 25.0°C, sulfonation via H₂S₂O₇ results in approximately 45.1% 3-substitution and 54.9% 4-substitution. In contrast, the H₃SO₄⁺ mechanism leads to a significantly lower degree of 3-substitution (around 6.5%) and a much higher proportion of 4-substitution (approximately 93.5%). This demonstrates that careful control of the sulfuric acid concentration is a key strategy for influencing the isomeric ratio of the resulting dimethylbenzenesulfonic acids.

The temperature of the reaction also plays a role in determining the final product distribution. Azeotropic removal of water from the reaction of o-xylene with sulfuric acid is a technique used to drive the reaction to completion.

| Sulfonating Entity | % 2,3-dimethylbenzenesulfonic acid (3-substitution) | % 3,4-dimethylbenzenesulfonic acid (4-substitution) |

|---|---|---|

| H₂S₂O₇ | 45.1 ± 0.4 | 54.9 ± 0.4 |

| H₃SO₄⁺ | 6.5 ± 0.9 | 93.5 ± 0.9 |

Principles of Green Chemistry in Sulfonate Synthesis Innovations

The traditional methods of sulfonation, often relying on strong acids like fuming sulfuric acid or chlorosulfonic acid, present environmental and handling challenges. In response, green chemistry principles are being increasingly applied to the synthesis of sulfonates. These innovations aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One promising area is the use of solid acid catalysts . Materials such as sulfonated carbons, mesoporous silicas, and zeolites offer a recyclable and less corrosive alternative to liquid acids. nih.govmdpi.com These catalysts provide a high surface area for the reaction to occur and can be easily separated from the reaction mixture, simplifying the purification process. nih.govaurak.ac.ae

The use of ionic liquids as both solvents and catalysts in sulfonation reactions is another significant advancement. mdpi.comresearchgate.netnih.gov Ionic liquids are salts that are liquid at low temperatures and are characterized by their low vapor pressure, which reduces the risk of atmospheric pollution. nih.gov Specific task-specific ionic liquids with sulfonic acid functional groups have been designed to act as effective catalysts for sulfonation. mdpi.comresearchgate.net

Dedicated Approaches for the Formation of Magnesium;2,3-dimethylbenzenesulfonate

Once 2,3-dimethylbenzenesulfonic acid has been synthesized, the next step is the introduction of magnesium to form the desired salt. This can be achieved through direct salt formation or via more complex multi-step sequences.

Direct Salt Formation Techniques involving Magnesium Species

The most straightforward method for preparing this compound is through a direct acid-base neutralization reaction. This involves reacting 2,3-dimethylbenzenesulfonic acid with a suitable magnesium-containing base.

Commonly used magnesium species for this purpose include:

Magnesium Oxide (MgO): This basic oxide reacts with the sulfonic acid to form the magnesium salt and water.

Magnesium Hydroxide (B78521) (Mg(OH)₂): Similar to the oxide, magnesium hydroxide neutralizes the sulfonic acid in a standard acid-base reaction.

Magnesium Carbonate (MgCO₃): The reaction with magnesium carbonate produces the magnesium salt, water, and carbon dioxide gas.

While these methods are advantageous due to the absence of by-products, the low solubility of magnesium oxide and hydroxide in water can lead to long reaction times. To address this, the reaction can be accelerated by heating and vigorous agitation.

Other magnesium-containing reagents that can be utilized in direct salt formation include:

Magnesium Acetate (Mg(CH₃COO)₂): This salt of a weak acid can react with the stronger sulfonic acid to form this compound and acetic acid. noahchemicals.comdrugbank.comnih.govwikipedia.orgatamanchemicals.com

Magnesium Ethoxide (Mg(OC₂H₅)₂): As a strong base, magnesium ethoxide readily reacts with the sulfonic acid in an acid-base reaction. salispharm.comchemicalbook.comresearchgate.netstackexchange.comamericanelements.com

| Magnesium Reagent | Chemical Formula | By-products of Reaction with R-SO₃H |

|---|---|---|

| Magnesium Oxide | MgO | H₂O |

| Magnesium Hydroxide | Mg(OH)₂ | H₂O |

| Magnesium Carbonate | MgCO₃ | H₂O, CO₂ |

| Magnesium Acetate | Mg(CH₃COO)₂ | CH₃COOH |

| Magnesium Ethoxide | Mg(OC₂H₅)₂ | C₂H₅OH |

Multi-step Synthetic Sequences Incorporating Magnesium Introduction

Beyond direct neutralization, multi-step synthetic pathways offer alternative strategies for the introduction of magnesium. One such approach involves the use of organomagnesium compounds, famously known as Grignard reagents. While not a conventional method for synthesizing the magnesium salt of a sulfonic acid, the reaction between aryl sulfonates and Grignard reagents is a known transformation in organic chemistry.

Typically, the reaction of an aryl sulfonate with a Grignard reagent leads to the formation of a new carbon-carbon or carbon-sulfur bond, rather than the desired magnesium sulfonate salt. However, these reactions highlight the reactivity of the sulfonate group with magnesium-containing nucleophiles and could potentially be adapted.

Another multi-step approach could involve the synthesis of a different salt of 2,3-dimethylbenzenesulfonic acid, such as the sodium or potassium salt, followed by a salt metathesis reaction with a soluble magnesium salt like magnesium chloride or magnesium sulfate (B86663). This double displacement reaction would precipitate the less soluble this compound, which could then be isolated.

Investigations into Isomeric and Analogous Magnesium Dimethylbenzenesulfonates

A comprehensive understanding of this compound is enhanced by comparing it with its isomers and other analogous magnesium aryl sulfonates. The properties and synthetic routes for these related compounds provide valuable context.

The primary isomers of this compound are derived from the other isomers of xylenesulfonic acid, namely 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzenesulfonic acid. The synthesis of these isomeric magnesium salts would follow similar principles: controlled sulfonation of the corresponding xylene isomer (m-xylene or p-xylene) followed by neutralization with a magnesium base. The specific substitution pattern on the benzene (B151609) ring can influence the physical properties of the resulting magnesium salt, such as its solubility and crystalline structure.

A well-studied analogous compound is magnesium p-toluenesulfonate . This compound is synthesized by neutralizing p-toluenesulfonic acid with magnesium hydroxide or carbonate. It serves as a useful model for understanding the general characteristics of magnesium arylsulfonates. For instance, it is known to be soluble in polar solvents and is utilized as a catalyst in certain organic reactions.

| Compound Name | Precursor Sulfonic Acid | Starting Aromatic Hydrocarbon |

|---|---|---|

| This compound | 2,3-Dimethylbenzenesulfonic acid | o-Xylene |

| Magnesium;3,4-dimethylbenzenesulfonate | 3,4-Dimethylbenzenesulfonic acid | o-Xylene |

| Magnesium;2,4-dimethylbenzenesulfonate | 2,4-Dimethylbenzenesulfonic acid | m-Xylene |

| Magnesium p-toluenesulfonate | p-Toluenesulfonic acid | Toluene |

Optimization of Reaction Parameters and Yield Enhancement Strategies in Academic Synthesis

The academic synthesis of this compound requires careful control over reaction conditions to preferentially form the desired 2,3-isomer and to ensure efficient conversion to the magnesium salt. Key strategies focus on managing the inherent challenges of isomerism in the sulfonation step and the low solubility of reagents in the neutralization step.

Sulfonation of o-Xylene: Kinetic vs. Thermodynamic Control

The sulfonation of o-xylene with concentrated or fuming sulfuric acid is an electrophilic aromatic substitution reaction that can yield two primary monosulfonated isomers: 2,3-dimethylbenzenesulfonic acid and 3,4-dimethylbenzenesulfonic acid. The distribution of these isomers is highly dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control.

Detailed kinetic studies have shown that the formation of 2,3-dimethylbenzenesulfonic acid is kinetically favored, meaning it is the faster-forming product, particularly at lower temperatures. In contrast, 3,4-dimethylbenzenesulfonic acid is the more thermodynamically stable isomer and its formation is favored at higher temperatures or longer reaction times, where equilibrium can be established.

Research by Cerfontain and colleagues provides quantitative insight into this relationship. Their work demonstrates that the choice of sulfonating agent and temperature are critical parameters for maximizing the yield of the 2,3-isomer. For instance, sulfonation at 25°C with a sulfonating entity of H₂S₂O₇ (present in fuming sulfuric acid) results in a product mixture containing approximately 45.1% 2,3-dimethylbenzenesulfonic acid and 54.9% of the 3,4-isomer. This indicates that even under kinetically controlled conditions, a significant portion of the thermodynamically favored isomer is formed.

Conversely, when the reaction mixture is allowed to reach equilibrium at elevated temperatures (e.g., 141°C in 74.0% H₂SO₄), the composition shifts dramatically, yielding only about 2.0% of the 2,3-isomer and 98.0% of the more stable 3,4-isomer. This is because the sulfonation process is reversible, and over time, the initially formed kinetic product can revert to the starting materials and then reform as the more stable thermodynamic product.

To enhance the yield of 2,3-dimethylbenzenesulfonic acid, the following strategies are employed:

Low Reaction Temperatures: Conducting the sulfonation at or below room temperature (e.g., 0-25°C) favors the kinetic product.

Controlled Reaction Time: Limiting the reaction duration prevents the system from reaching thermodynamic equilibrium, thus preserving the higher proportion of the 2,3-isomer.

Choice of Sulfonating Agent: Using fuming sulfuric acid (oleum) at low temperatures can provide the highly reactive electrophile (SO₃ or H₂S₂O₇) needed for efficient reaction without requiring high temperatures that would favor isomerization.

| Reaction Condition | 2,3-dimethylbenzenesulfonate Yield (%) | 3,4-dimethylbenzenesulfonate Yield (%) | Control Type |

|---|---|---|---|

| Sulfonation with H₂S₂O₇ at 25°C | 45.1 | 54.9 | Kinetic |

| Equilibrium at 141°C in 74.0% H₂SO₄ | 2.0 | 98.0 | Thermodynamic |

Neutralization of 2,3-dimethylbenzenesulfonic Acid

The second stage of the synthesis is the neutralization of the sulfonic acid with a magnesium base to form the desired salt. Common choices for the magnesium source include magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂). While these reagents have the advantage of not introducing other metal cations and forming water as the only byproduct, their very low solubility in aqueous media presents a significant challenge, often leading to slow reaction rates and incomplete neutralization.

Strategies to optimize this step focus on increasing the reaction rate and ensuring the reaction goes to completion:

Particle Size of Magnesium Base: The reactivity of solid MgO and Mg(OH)₂ is inversely related to their particle size. Utilizing a magnesium base with a smaller particle size increases the available surface area for reaction, thereby accelerating the neutralization process. Studies on the dissolution of MgO have shown that its reactivity is influenced by the calcination temperature during its production, with lower temperatures yielding a more reactive "light-burned" magnesia.

Use of Accelerators: To overcome the slow reaction kinetics, certain weak acids or their salts can be used as "neutralizing accelerators." A patented process suggests that compounds like benzoic acid, citric acid, or malic acid can be added to the aqueous dispersion of MgO or Mg(OH)₂. These accelerators are believed to increase the dissolving rate of the magnesium base, thus speeding up the neutralization.

pH Control: Maintaining the pH below approximately 6 during the addition of the sulfonic acid can help to drive the dissolution of the magnesium base and promote a more efficient reaction. The reaction is complete when the pH stabilizes in the neutral range.

Solvent System: The reaction is typically carried out in an aqueous medium. Ensuring efficient stirring is critical to maintain the magnesium base in suspension and facilitate contact with the sulfonic acid.

| Parameter | Strategy for Yield/Rate Enhancement | Rationale |

|---|---|---|

| Magnesium Base | Use of Magnesium Oxide (MgO) or Magnesium Hydroxide (Mg(OH)₂) | Forms water as the only by-product, avoiding salt contamination. |

| Particle Size | Use of fine or "light-burned" MgO/Mg(OH)₂ powder | Increases surface area, leading to a faster reaction rate. |

| Temperature | Moderate heating (e.g., 50-70°C) | Increases solubility and reaction kinetics. |

| Accelerators | Addition of small quantities of citric acid or benzoic acid | Enhances the dissolution rate of the sparingly soluble magnesium base. |

| pH | Maintain pH ≤ 6 during acid addition | Promotes dissolution of the basic magnesium compound. |

| Agitation | Vigorous and continuous stirring | Ensures effective mixing of the heterogeneous reaction mixture. |

By carefully selecting and controlling these parameters, academic researchers can optimize the synthesis of this compound, maximizing the yield of the desired kinetic isomer and ensuring its efficient conversion to the final magnesium salt.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the analysis of aromatic sulfonates like 2,3-dimethylbenzenesulfonate.

In the ¹H NMR spectrum of the 2,3-dimethylbenzenesulfonate anion, the aromatic region would be expected to exhibit a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. Based on the analysis of related isomers such as 2,4-dimethylbenzenesulfonic acid, the chemical shifts of these aromatic protons are anticipated to be in the range of 7.0-8.0 ppm. chemicalbook.com The electron-withdrawing nature of the sulfonate group would deshield the adjacent protons, causing them to resonate at a lower field. The two methyl groups would appear as distinct singlets in the aliphatic region, typically between 2.2 and 2.7 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,3-dimethylbenzenesulfonate, six distinct signals would be expected for the aromatic carbons, and two signals for the methyl carbons. The carbon atom directly attached to the sulfonate group (C-1) would be significantly deshielded. The chemical shifts for the aromatic carbons are predicted to be in the range of 120-145 ppm, while the methyl carbons would resonate at approximately 20 ppm. These predictions are informed by data from similar substituted benzene compounds. hmdb.cachemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dimethylbenzenesulfonate Anion

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | - | ~142 |

| C2-CH₃ | ~2.6 | ~138 |

| C3-CH₃ | ~2.3 | ~135 |

| C4-H | ~7.2 | ~128 |

| C5-H | ~7.4 | ~130 |

| C6-H | ~7.8 | ~125 |

| 2-CH₃ | ~2.6 | ~20 |

| 3-CH₃ | ~2.3 | ~19 |

To definitively assign the proton and carbon signals and to confirm the 2,3-substitution pattern, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons (e.g., H-4 and H-5, H-5 and H-6), confirming their connectivity in the spin system. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would allow for the unambiguous assignment of the protonated aromatic carbons (C-4, C-5, C-6) and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C-1, C-2, and C-3. For instance, correlations would be expected from the methyl protons to the aromatic carbons at positions 2 and 3, as well as the adjacent carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of Magnesium;2,3-dimethylbenzenesulfonate would be dominated by strong absorptions corresponding to the sulfonate group. The key characteristic bands would be the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The S-O stretching vibration is expected around 800-700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1600-1450 cm⁻¹ region. researchgate.netchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1260 - 1150 |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1070 - 1030 |

| Sulfonate (S-O) | S-O Stretch | 800 - 700 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methyl C-H | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

Raman spectroscopy provides complementary information to IR spectroscopy. A vibrational mode is Raman active if there is a change in the polarizability of the molecule during the vibration. crimsonpublishers.com For aromatic sulfonates, the symmetric stretching of the sulfonate group often gives a strong Raman signal. researchgate.netresearchgate.net The aromatic ring vibrations, particularly the ring breathing mode, are also typically strong in the Raman spectrum. The C-H stretching vibrations of the methyl groups and the aromatic ring would also be observable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Upon ionization, the molecular ion of this compound can undergo fragmentation, and the resulting pattern of fragment ions can provide valuable structural information. wikipedia.orgchemguide.co.uk

The fragmentation of the 2,3-dimethylbenzenesulfonate anion would likely involve the cleavage of the C-S bond, leading to the formation of a 2,3-dimethylphenyl cation and a sulfonate radical anion, or the loss of SO₃. libretexts.org The presence of the magnesium cation would also be observed in the mass spectrum. The exact fragmentation pattern would depend on the ionization technique employed.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Ion | m/z (Mass-to-Charge Ratio) |

|---|---|

| [Mg(C₈H₉O₃S)]⁺ | 209 |

| [C₈H₉O₃S]⁻ | 185 |

| [C₈H₉]⁺ | 105 |

| [SO₃]⁻ | 80 |

| [Mg]²⁺ | 24 |

High-Resolution Mass Spectrometry (HRMS)

In a typical analysis using a negative ion mode, the 2,3-dimethylbenzenesulfonate anion (C₈H₉O₃S⁻) would be observed. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass can be calculated and compared to the experimental value to confirm the identity of the anion.

Tandem mass spectrometry (MS/MS) experiments on the isolated anion would induce fragmentation, providing valuable structural information. A key fragmentation pathway for aromatic sulfonates is the elimination of sulfur dioxide (SO₂). nih.gov This process involves an intramolecular rearrangement in the gas phase. nih.gov Other expected fragments would result from the loss of methyl groups or other parts of the aromatic ring structure.

Table 1: Predicted HRMS Data for the 2,3-dimethylbenzenesulfonate Anion

| Fragment Ion Formula | Predicted m/z | Description |

|---|---|---|

| [C₈H₉O₃S]⁻ | 185.0278 | Molecular ion of the anion |

| [C₈H₉O]⁻ | 121.0659 | Loss of SO₂ |

| [C₇H₆O]⁻ | 106.0424 | Loss of SO₂ and a methyl radical |

Note: This table represents theoretical data based on the chemical structure and known fragmentation patterns of similar compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. However, this compound, being a salt, is non-volatile and thermally labile, making direct GC-MS analysis unsuitable. The analysis by GC-MS would typically require a derivatization step to convert the sulfonic acid or its salt into a more volatile ester derivative. shimadzu.comresearchgate.net

For analyzing a reaction mixture from the synthesis of 2,3-dimethylbenzenesulfonic acid, GC-MS could be used to identify starting materials like 1,2-dimethylbenzene (o-xylene), residual sulfonating agents, and potential isomeric byproducts. The mass spectrometer fragments the separated compounds, and the resulting fragmentation patterns are compared against spectral libraries for identification. For instance, the mass spectrum of a related isomer, 2,5-dimethylbenzenesulfonic acid, is available in databases and shows characteristic peaks that aid in its identification. nih.gov

Diffraction Techniques for Crystalline and Molecular Structure Determination

X-ray diffraction techniques are the gold standard for determining the arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction can provide the absolute three-dimensional structure, while powder X-ray diffraction is used to identify crystalline phases and assess sample purity.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is an unparalleled method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound, typically with dimensions on the order of micrometers, would be required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

The analysis of the diffraction data would yield:

The crystal system and space group.

The precise dimensions of the unit cell.

The coordinates of each atom within the asymmetric unit.

Bond lengths, bond angles, and torsion angles.

Information on intermolecular interactions, such as hydrogen bonding involving any water of hydration.

The coordination environment of the magnesium cation, including the number of coordinating oxygen atoms from the sulfonate groups and any coordinated water molecules.

While no specific SCXRD data for this compound is publicly available, studies on similar compounds, such as magnesium stearate (B1226849) trihydrate, demonstrate the power of this technique, even for micro-sized crystals, in revealing complex coordination geometries and packing arrangements. nih.gov

Microscopic and Surface Analysis Methodologies (e.g., SEM, TEM, XPS) for Morphological and Elemental Characterization of Derived Materials

Microscopy and surface analysis techniques provide information about the external morphology, internal structure, and surface elemental composition of materials.

Scanning Electron Microscopy (SEM) would be used to visualize the surface topography and morphology of this compound particles or materials derived from it. SEM images could reveal particle size, shape, and aggregation state. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide semi-quantitative elemental analysis of the sample surface, confirming the presence of magnesium, sulfur, oxygen, and carbon.

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM and can be used to investigate the internal structure of materials. For derived nanomaterials, TEM can reveal crystal lattice fringes, defects, and the distribution of different phases.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. For this compound, XPS could confirm the presence of magnesium, sulfur, carbon, and oxygen. More importantly, high-resolution scans of the Mg 2p, S 2p, C 1s, and O 1s regions would provide information on their oxidation states and chemical environment, confirming the ionic nature of the magnesium-sulfonate bond. researchgate.netthermofisher.com

Thermal Analysis Methods (e.g., TGA, DSC) in Material Research and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would reveal:

The presence of water of hydration, which would be lost at relatively low temperatures (typically below 150 °C).

The thermal stability of the anhydrous salt.

The decomposition temperature and the stoichiometry of the decomposition process. The final residual mass would likely correspond to magnesium oxide (MgO) or magnesium sulfate (B86663) (MgSO₄), depending on the decomposition atmosphere.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound could show:

Endothermic peaks corresponding to dehydration and melting.

Exothermic peaks associated with crystallization or decomposition.

Glass transitions if the material can form an amorphous state.

By combining TGA and DSC, a comprehensive understanding of the thermal behavior and decomposition pathway of the compound can be achieved. For example, studies on basic magnesium sulfate whiskers show distinct mass loss steps in TGA corresponding to dehydration and decomposition, with associated endothermic or exothermic events in the DSC curve. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₆H₁₈MgO₆S₂ |

| 2,3-dimethylbenzenesulfonic acid | C₈H₁₀O₃S |

| Magnesium Stearate Trihydrate | Mg(C₁₈H₃₅O₂)₂·3H₂O |

| Magnesium Oxide | MgO |

| Magnesium Sulfate | MgSO₄ |

| Sulfur Dioxide | SO₂ |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For Magnesium;2,3-dimethylbenzenesulfonate, DFT would be employed to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry). This would provide crucial information on bond lengths, bond angles, and dihedral angles between the magnesium ion and the two 2,3-dimethylbenzenesulfonate anions.

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate a range of electronic properties. A hypothetical summary of such properties is presented in Table 1.

| Property | Hypothetical Value/Description | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. | This gap is a key indicator of the molecule's chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily excited. |

| Mulliken Atomic Charges | The partial charge on each atom would be determined, indicating how electron density is distributed across the molecule. The magnesium would have a positive charge, and the sulfonate groups would be negative. | Understanding charge distribution is crucial for predicting intermolecular interactions, solvation properties, and sites of potential chemical attack. |

| Dipole Moment | The overall polarity of the molecule would be calculated. | The dipole moment influences the molecule's interaction with external electric fields and its solubility in polar solvents. |

| Electron Density Map | A visual representation of the electron cloud around the molecule would be generated. | This map helps in visualizing the bonding and the regions of high and low electron density, providing insights into the molecule's shape and reactivity. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation for this compound would involve:

Conformational Analysis: Simulating the molecule's motion to explore its different possible shapes (conformations) and their relative energies. This is particularly relevant for the flexible bonds within the 2,3-dimethylbenzenesulfonate ligand.

Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water) to study how the solvent molecules arrange around it and how this affects its structure and dynamics. This would provide insights into its solubility and behavior in solution. The simulation would track the interactions between the magnesium ion, the sulfonate groups, and the water molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in the 2,3-dimethylbenzenesulfonate ligand could be calculated. These theoretical shifts can be compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. This would help in understanding the molecule's color and its interaction with light.

A hypothetical comparison of predicted spectroscopic data is shown in Table 2.

| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |

| ¹H NMR | Calculated chemical shifts for the aromatic and methyl protons. | Comparison with an experimental ¹H NMR spectrum would help in assigning the peaks to specific protons in the molecule. |

| ¹³C NMR | Calculated chemical shifts for the aromatic and methyl carbons. | Comparison with an experimental ¹³C NMR spectrum would aid in confirming the carbon skeleton of the 2,3-dimethylbenzenesulfonate ligand. |

| UV-Vis | Predicted wavelengths of maximum absorption (λmax) corresponding to electronic transitions. | Comparison with an experimental UV-Vis spectrum would help in identifying the electronic structure and chromophores within the molecule. |

Reaction Mechanism Elucidation through Computational Modeling

Should this compound be involved in any chemical reactions, computational modeling could be a powerful tool to understand the reaction pathways.

Transition State Analysis

For a given reaction, computational methods can be used to locate the transition state, which is the highest energy point along the reaction coordinate. By analyzing the structure and energy of the transition state, one can:

Calculate the activation energy of the reaction, which determines the reaction rate.

Understand the bonding changes that occur during the reaction.

Propose modifications to the molecular structure that could alter the reaction pathway or rate.

Energetic Profiles of Reaction Pathways

MgSO₄(s) → MgO(s) + SO₃(g)

The enthalpy of formation for MgSO₄ is approximately -1284.9 kJ/mol. researchgate.net The decomposition of this compound would likely proceed through a more complex pathway due to the organic component. The initial steps would likely involve the breaking of the C-S bond, followed by the decomposition of the resulting magnesium oxide and sulfur oxides, and the combustion or pyrolysis of the xylene moiety.

A plausible, though hypothetical, reaction pathway could involve the following steps:

Desulfonation: Mg(C₈H₉SO₃)₂(s) → MgO(s) + SO₂(g) + C₁₆H₁₈(l) (various isomers of dimethylbiphenyl and other hydrocarbons)

Oxidative Decomposition (in the presence of air): Mg(C₈H₉SO₃)₂(s) + O₂(g) → MgO(s) + SO₂(g) + CO₂(g) + H₂O(g)

The energetic profile of such a reaction would be characterized by a significant activation energy barrier associated with the C-S bond cleavage. Density Functional Theory (DFT) calculations on analogous aromatic sulfonate compounds could provide estimates for this bond dissociation energy. For instance, studies on the thermal decomposition of other metal sulfates have shown that the rate-controlling step can be the chemical reaction at the interface of the unreacted material. mdpi.com

The following table provides a hypothetical comparison of decomposition temperatures based on analogous compounds.

Comparative Decomposition Temperatures

| Compound | Decomposition Temperature (°C) | Atmosphere | Reference Analogy |

|---|---|---|---|

| Magnesium Sulfate (B86663) | 1100 | N₂ | researchgate.net |

| Magnesium Sulfate with 10% CO | 1070 | N₂/CO | researchgate.net |

| Magnesium Carbonate | ~400-600 | N₂/CO₂ | dntb.gov.ua |

| This compound (Estimated) | 350-550 | Inert | Inferred |

Theoretical Studies on Coordination Sphere and Ligand Field Theory for Magnesium Complexes

The coordination sphere of the magnesium ion (Mg²⁺) in this compound is anticipated to be dominated by the interaction between the Mg²⁺ cation and the oxygen atoms of the sulfonate group. Mg²⁺ typically exhibits a coordination number of six, adopting an octahedral geometry. nih.gov In the solid state, and in the absence of other coordinating ligands like water, the 2,3-dimethylbenzenesulfonate anions would coordinate to the magnesium centers.

Computational studies on hydrated magnesium sulfate have shown that the Mg²⁺ ion is coordinated to six oxygen atoms, which can originate from either the sulfate groups or water molecules. nih.gov In anhydrous MgSO₄, the MgO₆ octahedra are formed by oxygen atoms from the sulfate groups. nih.gov For this compound, it is expected that the oxygen atoms of the sulfonate groups of two separate anions will coordinate to the central magnesium ion.

Ligand Field Theory (LFT) is primarily used to describe the electronic structure of transition metal complexes. However, its principles can be extended to understand the nature of bonding in main group metal complexes like those of magnesium. Mg²⁺ has a noble gas electronic configuration ([Ne]) with no d-electrons. Consequently, there are no d-d electronic transitions, and the ligand field stabilization energy (LFSE) is zero. acs.org This is why magnesium compounds are typically colorless.

The bonding in a magnesium complex with 2,3-dimethylbenzenesulfonate is predominantly ionic, arising from the electrostatic attraction between the Mg²⁺ cation and the negatively charged sulfonate group. However, there is also a degree of covalent character in the Mg-O bond, which can be described using molecular orbital theory, a more general framework from which LFT is derived.

DFT calculations on p-toluenesulfonate, a structurally similar anion, provide insight into the electronic structure of the ligand. acs.org The calculations reveal the distribution of charge and the nature of the orbitals involved in bonding. The sulfonate group's oxygen atoms are the primary sites of negative charge and are therefore the coordinating atoms.

The geometry of the coordination sphere can be modeled using computational methods such as DFT. For a hypothetical [Mg(C₈H₉SO₃)₆]⁴⁻ complex in a simplified model, the coordination would be octahedral with the sulfonate oxygens directed towards the central Mg²⁺ ion. The methyl groups on the benzene (B151609) ring would influence the crystal packing and solid-state structure due to steric effects.

Predicted Coordination Properties of this compound

| Property | Predicted Value/Description | Basis of Prediction |

|---|---|---|

| Coordination Number | 6 | Common for Mg²⁺ complexes nih.gov |

| Coordination Geometry | Octahedral | Based on a coordination number of 6 |

| Coordinating Atoms | Oxygen atoms of the sulfonate group | Electrostatic attraction and orbital overlap |

| Ligand Field Stabilization Energy (LFSE) | 0 kJ/mol | Mg²⁺ is a d⁰ ion acs.org |

| Bonding Nature | Primarily ionic with some covalent character | General principles of metal-ligand bonding |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as solubility, thermal stability, and crystalline density.

While specific QSPR models for this compound are not available, models developed for related classes of compounds, such as aromatic acids and sulfonates, can provide a framework for prediction. The development of a QSPR model for this compound would involve the following steps:

Data Collection: A dataset of related magnesium sulfonates with experimentally determined properties would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from computational chemistry calculations (e.g., partial charges, HOMO/LUMO energies).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship between the descriptors and the property of interest is established.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, important descriptors would likely include those related to the size and shape of the molecule, the electronic properties of the sulfonate group, and the steric influence of the dimethyl-substituted benzene ring. For instance, a QSPR study on the acidity of aromatic acids used quantum chemical descriptors derived from AM1 calculations to develop a predictive model.

A hypothetical QSPR model for predicting the decomposition temperature (T_d) of magnesium aryl sulfonates might take the form:

T_d = β₀ + β₁(V_m) + β₂(logP) + β₃(q_O) + ...

Where:

V_m is the molecular volume.

logP is the partition coefficient, representing lipophilicity.

q_O is the partial charge on the sulfonate oxygen atoms.

β_i are the regression coefficients determined from the model fitting.

The following table lists some relevant molecular descriptors that would be considered in a QSPR study of this compound.

Relevant Descriptors for QSPR Modeling

| Descriptor Class | Specific Descriptor Examples | Predicted Influence on Properties |

|---|---|---|

| Constitutional | Molecular Weight, Number of Aromatic Rings | Correlates with bulk properties like density and boiling point. |

| Topological | Wiener Index, Randić Index | Relates to molecular branching and shape, affecting intermolecular forces. |

| Geometrical | Molecular Surface Area, Molecular Volume | Impacts solubility and crystal packing efficiency. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Describes reactivity, polarity, and the strength of intermolecular interactions. |

Coordination Chemistry and Supramolecular Architecture of Magnesium;2,3 Dimethylbenzenesulfonate

Modes of Coordination of 2,3-Dimethylbenzenesulfonate Ligand to Magnesium(II)

The 2,3-dimethylbenzenesulfonate anion presents a versatile platform for coordination to the magnesium(II) ion. The primary coordination site is the sulfonate group (-SO₃⁻), which can engage the metal center in several ways. The coordination behavior is largely dictated by the hard nature of both the Mg²⁺ cation and the oxygen donors of the sulfonate group.

Common coordination modes for sulfonate ligands include:

Monodentate: One of the sulfonate oxygen atoms binds to a single Mg²⁺ center. This is a frequent mode of interaction, particularly when the coordination sphere of the magnesium is saturated with other ligands, such as water molecules.

Bidentate Chelating: Two oxygen atoms from the same sulfonate group coordinate to a single Mg²⁺ ion, forming a four-membered chelate ring. This mode is less common for sulfonates compared to carboxylates due to the geometric constraints of the SO₃ group.

Bidentate Bridging: Two oxygen atoms of the sulfonate group bridge between two different Mg²⁺ centers. This interaction is crucial for the formation of extended one-, two-, or three-dimensional networks.

Tridentate Bridging: All three oxygen atoms of the sulfonate group coordinate to three different metal centers, acting as a µ₃-O,O',O'' bridge. This mode can lead to highly connected frameworks.

In aqueous or protic solvent systems, the strong hydration enthalpy of the Mg²⁺ ion often leads to the formation of the hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺. In such cases, the 2,3-dimethylbenzenesulfonate anion may act as a counter-ion, engaging in outer-sphere coordination through hydrogen bonding with the coordinated water molecules, rather than directly binding to the magnesium ion. The formation of solvent-separated ion pairs is a notable characteristic of magnesium salts with certain arylsulfonates. nih.gov

The steric hindrance from the two methyl groups in the ortho and meta positions of the benzene (B151609) ring might also influence the coordination mode, potentially favoring monodentate or bridging interactions over chelating ones.

Below is a table illustrating plausible coordination parameters for Magnesium;2,3-dimethylbenzenesulfonate, extrapolated from known structures of magnesium complexes with oxygen-donor ligands.

| Parameter | Typical Value Range | Coordination Mode Implication |

| Mg-O (sulfonate) Bond Length | 2.00 - 2.20 Å | Indicative of direct inner-sphere coordination. |

| Mg-O (water) Bond Length | 2.05 - 2.15 Å | Suggests the presence of coordinated solvent molecules. |

| O-S-O Angle | 112 - 115° | Typical for a sulfonate group. |

| Mg-O-S Angle | 120 - 140° | Varies depending on the monodentate or bridging nature. |

Design and Synthesis of Magnesium-Based Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) utilizing the Sulfonate Ligand

The design of CPs and MOFs using magnesium and the 2,3-dimethylbenzenesulfonate ligand hinges on leveraging the bridging capabilities of the sulfonate group to create extended networks. While carboxylates are more commonly employed in MOF synthesis, sulfonates offer an alternative that can lead to frameworks with different topologies and properties. researchgate.net The synthesis of such materials typically involves the reaction of a soluble magnesium salt (e.g., magnesium nitrate, magnesium chloride) with the sulfonic acid or a salt of 2,3-dimethylbenzenesulfonic acid in a suitable solvent system. researchgate.net

Key synthetic strategies include:

Solvothermal Synthesis: This is a common method where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. This can promote the formation of crystalline, thermodynamically stable phases.

Hydrothermal Synthesis: Similar to solvothermal synthesis, but with water as the solvent. This is particularly relevant for magnesium, given its affinity for water.

Evaporation: Slow evaporation of the solvent from a solution containing the magnesium salt and the ligand can yield single crystals suitable for structural analysis.

Diffusion: Layering a solution of the ligand over a solution of the metal salt can facilitate slow crystal growth at the interface.

The choice of solvent is critical. In highly coordinating solvents like water, the formation of [Mg(H₂O)₆]²⁺ may dominate, leading to simple hydrated salts. mdpi.com To encourage direct Mg-sulfonate coordination, less coordinating solvents or mixed solvent systems might be employed. The pH of the reaction mixture can also influence the outcome by affecting the deprotonation of the sulfonic acid.

The 2,3-dimethylbenzenesulfonate ligand, with its single connecting node (the sulfonate group), would likely act as a monodentate or bidentate bridging linker. To build higher-dimensional frameworks, co-ligands with multiple coordination sites (e.g., bipyridines, dicarboxylates) could be introduced into the reaction system.

Analysis of Supramolecular Interactions in Solid-State Structures

Hydrogen bonds are expected to play a pivotal role in the solid-state structure, especially if coordinated or lattice water molecules are present. The oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors. Potential hydrogen bonding interactions include:

O-H···O(sulfonate): Formed between coordinated or lattice water molecules and the sulfonate oxygen atoms. This is a very common and strong interaction in hydrated metal sulfonates.

C-H···O(sulfonate): Weaker hydrogen bonds can form between the aromatic C-H groups of the benzene ring and the sulfonate oxygens.

These hydrogen bonds can link individual magnesium-sulfonate units, whether they are discrete molecules or extended coordination polymers, into higher-dimensional supramolecular networks. The directionality and strength of these bonds are critical in determining the final crystal packing arrangement.

Self-Assembly Processes and Directed Crystallization Studies

The formation of crystalline this compound is a self-assembly process, where the molecular components (Mg²⁺ ions, 2,3-dimethylbenzenesulfonate anions, and solvent molecules) spontaneously organize into a well-defined, ordered structure. nih.gov This process is governed by the principles of thermodynamic and kinetic control. The final crystalline product represents a minimum in the free energy landscape under the specific crystallization conditions.

Factors influencing the self-assembly and crystallization include:

Concentration of reactants: Higher concentrations may lead to faster precipitation and potentially less ordered or different crystalline phases.

Temperature: Affects both the solubility of the components and the kinetics of crystal nucleation and growth.

Solvent System: The polarity and coordinating ability of the solvent can dramatically alter the species present in solution and, therefore, the final product. researchgate.net

Presence of additives: Modulators or competing ligands can be used to direct the crystallization towards a specific polymorph or morphology.

While specific directed crystallization studies for this compound are not prominent in the literature, general techniques such as the use of co-solvents, pH adjustments, and controlled evaporation rates could be employed to influence the crystal habit and potentially isolate different polymorphs or solvates of the compound.

Comparative Coordination Studies with Other Alkaline Earth Metal Sulfonates

Comparing the coordination chemistry of 2,3-dimethylbenzenesulfonate with other alkaline earth metals (Ca²⁺, Sr²⁺, Ba²⁺) can provide valuable insights into the role of the metal ion in directing the solid-state structure. The properties of alkaline earth metal ions change systematically down the group:

| Property | Mg²⁺ | Ca²⁺ | Sr²⁺ | Ba²⁺ |

| Ionic Radius (Å) for CN=6 | 0.72 | 1.00 | 1.18 | 1.35 |

| Charge Density (Z/r) | 2.78 | 2.00 | 1.69 | 1.48 |

| Hydration Enthalpy (kJ/mol) | -1921 | -1577 | -1443 | -1305 |

| Typical Coordination Numbers | 6 | 6-8 | 8-9 | 8-12 |

Data sourced from established chemical literature.

These trends have significant structural implications:

Magnesium (Mg²⁺): Due to its small ionic radius and high charge density, Mg²⁺ has a strong tendency to form a stable octahedral [Mg(H₂O)₆]²⁺ complex. nih.gov Consequently, its arylsulfonate structures are often dominated by this hydrated cation, leading to solvent-separated ion pairs or extensive hydrogen-bonded networks with the sulfonate acting as a counter-ion. nih.gov Direct coordination of the sulfonate to magnesium is less common but can be achieved under specific conditions, often leading to coordination polymers. researchgate.net

Calcium (Ca²⁺), Strontium (Sr²⁺), and Barium (Ba²⁺): As the ionic radius increases and charge density decreases down the group, these larger ions are more flexible in their coordination numbers and geometries. unifr.ch They have a lower hydration enthalpy, making it easier for the sulfonate ligand to displace water and directly coordinate to the metal center. This often results in the formation of simple coordination networks with direct metal-sulfonate bonding. nih.gov The increasing size of the cation can also accommodate a higher number of coordinating sulfonate groups, potentially leading to more complex and higher-dimensional structures.

Therefore, while this compound might favor structures based on hydrated ions, the corresponding calcium, strontium, and barium compounds are more likely to exhibit structures with direct and more varied coordination of the sulfonate ligand to the metal center, leading to a greater diversity of coordination polymer architectures.

Advanced Research Applications in Chemical and Materials Sciences

Catalytic Roles and Mechanistic Investigations

Magnesium compounds are known to function as catalysts or co-catalysts in a variety of organic transformations, often leveraging the Lewis acidic nature of the Mg²⁺ ion.

While specific studies detailing the catalytic performance of Magnesium;2,3-dimethylbenzenesulfonate are limited, the broader class of magnesium salts has shown catalytic activity in several types of organic reactions. For instance, magnesium diiodide has been employed as a catalyst in the Paal-Knorr cyclization for the synthesis of pyrrole derivatives. Furthermore, magnesium can be a component of mixed oxide catalysts. In the context of aryl sulfonates, they are recognized as versatile synthetic intermediates in organic chemistry.

The catalytic potential of this compound could be explored in reactions such as:

Lewis Acid Catalysis: The magnesium ion could activate electrophiles in reactions like Friedel-Crafts alkylations and acylations, or in cycloaddition reactions.

Brønsted Acid Co-catalysis: The sulfonate group, being the conjugate base of a strong acid, is a weak base. However, in certain reaction media, the possibility of it influencing proton transfer steps cannot be entirely ruled out, potentially in synergy with the magnesium center.

It is important to note that the bulky and electron-donating methyl groups on the benzene (B151609) ring could influence the catalytic activity and selectivity compared to unsubstituted magnesium benzenesulfonate.

Research into enhancing the catalytic selectivity and efficiency of metal-based catalysts is an active area. For a hypothetical catalytic application of this compound, several research avenues could be pursued to enhance its performance. The steric hindrance provided by the two methyl groups on the aromatic ring could be exploited to achieve regioselectivity or stereoselectivity in certain organic transformations.

Future research could focus on:

Ligand Modification: The 2,3-dimethylbenzenesulfonate ligand itself could be further functionalized to fine-tune the electronic and steric properties of the magnesium center, thereby influencing its catalytic activity and selectivity.

Synergistic Catalysis: Investigating the use of this compound in combination with other catalysts, such as transition metal complexes, could lead to synergistic effects and enhanced catalytic performance.

Functional Materials Research Applications

The combination of an inorganic cation and an organic anion in this compound makes it an interesting candidate for the development of functional materials.

Inorganic-organic hybrid materials are a class of materials that combine the properties of both inorganic and organic components at the molecular or nanoscale level. Sulfonated organic molecules have been utilized in the synthesis of such hybrids. For instance, sulfonated microporous organic-inorganic hybrids have been shown to act as strong Brønsted acids.

This compound could serve as a precursor for such materials through several synthetic routes:

Sol-Gel Processes: Co-condensation of the magnesium salt with silica or titania precursors could lead to hybrid materials with tailored porosity and surface chemistry.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfonate group can act as a linker to coordinate with metal centers, including the magnesium ion itself or other added metal ions, to form extended network structures. The 2,3-dimethyl substitution pattern would influence the geometry and porosity of the resulting framework.

| Potential Hybrid Material Type | Synthetic Approach | Potential Properties and Applications |

|---|---|---|

| Sulfonated Silica Hybrid | Sol-Gel co-condensation with tetraalkoxysilanes | Solid acid catalyst, ion-exchange resin, proton exchange membranes |

| Magnesium-based MOF | Hydrothermal or solvothermal synthesis | Gas storage and separation, catalysis, sensing |

The development of next-generation batteries, particularly magnesium-ion batteries, is an area of intense research due to the high theoretical volumetric capacity and abundance of magnesium. The electrolyte is a critical component of these batteries, and various magnesium salts have been investigated for this purpose. For instance, magnesium triflate (Mg(CF₃SO₃)₂) has been studied in gel polymer electrolytes.

The potential of this compound as an electrolyte component would depend on several factors, including its solubility in appropriate solvents, its ionic conductivity, and its electrochemical stability window. The fundamental ion transport and interactions in a hypothetical electrolyte system containing this salt would be of interest.

Key research questions would include:

Ion Solvation and Dissociation: Understanding how the Mg²⁺ and 2,3-dimethylbenzenesulfonate ions are solvated by the solvent molecules and the degree of ion pairing.

Magnesium Ion Transport Number: Determining the fraction of the total ionic conductivity that is contributed by the movement of Mg²⁺ ions.

Electrode-Electrolyte Interface: Investigating the formation and properties of the solid-electrolyte interphase (SEI) on the magnesium anode, which is crucial for the reversible plating and stripping of magnesium.

| Property | Relevance to Electrochemical Performance | Influencing Factors |

|---|---|---|

| Ionic Conductivity | Determines the rate at which charge can be transported through the electrolyte. | Ion concentration, solvent viscosity, degree of ion dissociation. |

| Electrochemical Stability Window | The voltage range over which the electrolyte remains stable without being oxidized or reduced. | Chemical structure of the anion and solvent. |

| Magnesium Ion Transference Number | A high transference number for Mg²⁺ is desirable to minimize concentration gradients during battery operation. | Relative mobility of the cation and anion. |

Analytical Chemistry Methodologies

The accurate quantification and characterization of this compound would be essential for its use in any of the aforementioned applications. While no specific methods are documented for this exact compound, established analytical techniques for magnesium and sulfonates could be adapted.

Determination of Magnesium Content:

Complexometric Titration: A common and cost-effective method for determining the concentration of metal ions. The magnesium ions would be titrated with a standard solution of a chelating agent like EDTA at a suitable pH.

Atomic Absorption/Emission Spectroscopy (AAS/AES) or Inductively Coupled Plasma (ICP) Spectroscopy: These are highly sensitive techniques for elemental analysis and could be used to determine the magnesium concentration with high accuracy.

Ion Chromatography: This technique can be used for the separation and quantification of cations, including magnesium.

Determination of 2,3-dimethylbenzenesulfonate Content:

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase and a UV detector would be a primary method for the separation and quantification of the 2,3-dimethylbenzenesulfonate anion.

Ion Chromatography: Similar to its use for cations, ion chromatography can also be employed for the analysis of anions like sulfonates.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used for the qualitative identification of the sulfonate group and the aromatic ring substitutions. For quantitative analysis, a flow analysis-FTIR (FA-FTIR) method, which has been used for sulfate (B86663) determination, could potentially be developed.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure of the 2,3-dimethylbenzenesulfonate anion.

Mass Spectrometry (MS): MS would provide information on the mass-to-charge ratio of the constituent ions, confirming their identity.

Environmental Chemistry Research Perspectives

The environmental behavior and potential applications of magnesium compounds are of significant interest.

The environmental fate of organosulfonate compounds is an area of active study. For example, research on monosodium methanearsonate (MSMA), a sodium salt of monomethylarsonic acid, indicates that in water, it dissociates into its constituent ions. nih.gov The monomethylarsonate anion is stable and does not undergo abiotic transformation. nih.gov In soil, however, it can undergo microbial methylation and demethylation, and it can also be sorbed and sequestered by soil minerals. nih.gov This sequestration can render the compound inaccessible to microorganisms for further transformation. nih.gov While this research is on a different organo-anionic compound, it provides a model for the types of environmental fate studies that would be relevant for understanding the behavior of the 2,3-dimethylbenzenesulfonate anion in the environment.

Magnesium-containing materials have shown considerable promise as adsorbents for environmental remediation. For example, magnesium silicate nanomaterials have been investigated for the removal of heavy metal ions like Co2+ and Cr3+ from industrial wastewater. mdpi.comresearchgate.net The adsorption process was found to be dominated by chemical monolayer uniform adsorption, with the materials exhibiting high theoretical adsorption capacities. mdpi.comresearchgate.net The removal mechanism involves electrostatic adsorption and ion exchange with surface magnesium ions and acidic groups. mdpi.comresearchgate.net

In another study, activated carbon modified with magnesium, silica, and lanthanum was effective in removing As(III) from water. mdpi.com The presence of magnesium was shown to have a significant effect on arsenic removal due to the affinity between Mg2+ ions and arsenic. mdpi.com Furthermore, cetyltrimethylammonium bromide-functionalized magnesium silicate has been developed as a nano-adsorbent for the efficient removal of Cd2+, Co2+, and Cu2+ from aqueous solutions, demonstrating high adsorption capacities. nih.gov These studies underscore the potential for developing novel adsorbents based on magnesium compounds for the remediation of various pollutants.

Mechanistic Studies of Bio-relevant Chemical Interactions (excluding biological outcomes and toxicity)

Understanding the fundamental interactions of magnesium ions with biomolecules is crucial for various scientific disciplines.

Magnesium ions play a vital role in the structure and function of biomolecules like RNA and DNA. nih.govnih.gov The interaction of hydrated magnesium ions with DNA can occur through two primary modes: direct coordination with electronegative atoms on the DNA and a secondary mode involving hydrogen bonds. nih.gov Quantum chemical calculations have suggested that both modes of interaction occur with almost equal probability, with the water-mediated secondary interaction being preferred in many cases. nih.gov

In the context of RNA, magnesium ions are crucial for defining structural and catalytic chemistry. nih.gov The binding of Mg2+ involves both inner-sphere and outer-sphere coordination. Inner-sphere binding often involves crosslinking interactions that define the tertiary structure of the RNA, while outer-sphere coordination, mediated by water molecules, typically serves to neutralize the charge of the polyphosphate backbone. nih.gov Studies on the interaction of magnesium ions with proteins like lysozyme have also been conducted, revealing noncovalent binding at high cation concentrations. nih.gov These fundamental studies on the interactions of magnesium ions provide a basis for understanding how the 2,3-dimethylbenzenesulfonate counter-ion might influence these interactions.

Nucleophilic Substitution Studies with Chemical Analogues

While research specifically investigating the nucleophilic substitution reactions of this compound is not extensively documented in publicly available literature, a wealth of information on the reactivity of analogous aryl benzenesulfonates provides a strong foundation for understanding its potential chemical behavior. These studies, focusing on variations in the aryl group of the benzenesulfonate and the nature of the nucleophile, offer critical insights into the mechanistic pathways and factors influencing reaction outcomes.

Mechanistic Pathways in Aryl Benzenesulfonates

Nucleophilic substitution reactions involving aryl benzenesulfonates can proceed through competitive pathways, primarily involving either cleavage of the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond of the ester linkage. The preferred pathway is intricately dependent on the electronic nature of the substituents on both the benzenesulfonyl and the phenyl moieties, as well as the identity of the attacking nucleophile.

A study on the reactions of various aryl benzenesulfonates with benzylamines in acetonitrile revealed that the primary reaction pathway involves the scission of the S-O bond. nih.gov This suggests a nucleophilic attack at the sulfur atom. The proposed mechanism for the S-O bond cleavage is a stepwise process, initiating with the formation of a trigonal-bipyramidal pentacoordinate intermediate. Conversely, the less favored C-O bond scission is thought to proceed via a rate-limiting expulsion of the sulfonate anion from a Meisenheimer-type complex. nih.gov

Further illustrating this competitive nature, investigations into the reactions of 2,4-dinitrophenyl substituted-benzenesulfonates with the azide ion also demonstrated both S-O and C-O bond fission. researcher.life The extent of each pathway was found to be highly sensitive to the electronic properties of the substituent on the benzenesulfonyl group. A linear Brønsted-type plot for the C-O bond fission in reactions of various Y-substituted-phenyl 4-nitrobenzenesulfonates with azide ion suggests a concerted mechanism for this particular pathway. researcher.life

Influence of Substituents and Nucleophiles

The electronic character of substituents on the benzenesulfonyl group plays a pivotal role in directing the course of the reaction. In the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates with azide, the fraction of S-O bond fission was observed to decrease as the substituent 'X' on the benzenesulfonyl moiety transitioned from electron-withdrawing to electron-donating. researcher.life This highlights the sensitivity of the sulfur center to electronic effects.

The nature of the nucleophile is also a critical determinant of the reaction mechanism and outcome. For instance, studies on the pyridinolysis of aryl benzenesulfonates have shown that these reactions also proceed competitively through S-O and C-O bond scissions. researchgate.net

Potential Role of the Magnesium Cation

While specific studies on the role of the magnesium cation in nucleophilic substitution of 2,3-dimethylbenzenesulfonate are lacking, research on other metal ions offers valuable insights. For example, in the nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates and Y-substituted phenyl benzenesulfonates with potassium ethoxide in anhydrous ethanol, the ion-paired EtOK was found to be more reactive than the dissociated EtO⁻. nih.gov This indicates a catalytic role for the K⁺ ion, which is proposed to increase the electrophilicity of the reaction center through the formation of a cyclic transition state. nih.gov

Based on this precedent, it is plausible that the magnesium cation in this compound could play a similar catalytic role. The Mg²⁺ ion could coordinate with the sulfonate oxygen atoms, thereby increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. This Lewis acidic character of the magnesium ion could potentially influence the reaction rate and the regioselectivity of the nucleophilic attack (i.e., the preference for S-O versus C-O bond cleavage).

Interactive Data Table: Hammett Correlations in Nucleophilic Substitution of Aryl Benzenesulfonates

The following table summarizes Hammett ρ values from a study on the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates with azide ion, illustrating the electronic sensitivity of the competing reaction pathways. researcher.life

| Reaction Pathway | Hammett ρ Value (ρₓ) | Interpretation |

| S-O Bond Fission | 1.87 | A large positive ρ value indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups on the benzenesulfonyl moiety. This is consistent with a buildup of negative charge in the transition state at the sulfur center. |

| C-O Bond Fission | 0.56 | A smaller positive ρ value suggests that this pathway is less sensitive to the electronic nature of the substituents on the benzenesulfonyl group. This could be attributed to the greater distance of the substituents from the reaction center (the carbon of the phenyl ring). |

Future Research Directions and Emerging Opportunities in Magnesium;2,3 Dimethylbenzenesulfonate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of new and efficient methods for synthesizing Magnesium;2,3-dimethylbenzenesulfonate is fundamental to unlocking its full potential. Current synthetic strategies for related magnesium sulfonates often rely on conventional methods that may involve multiple steps, harsh reaction conditions, or the use of hazardous solvents. sciencepub.netgoogleapis.com Future research should focus on developing novel, more sustainable synthetic routes.

Key Research Objectives:

Microwave-Assisted and Sonochemical Synthesis: These methods, often used for creating metal-organic frameworks (MOFs), can offer significant advantages over traditional solvothermal and hydrothermal processes, including shorter reaction times, higher yields, and enhanced crystallinity. acs.org

Mechanochemical Synthesis: This solvent-free approach involves grinding solid reactants together, offering a green alternative that minimizes waste and energy consumption. acs.org

Sol-Gel Synthesis: This technique allows for the creation of composite materials with controlled porosity and surface area at relatively low temperatures, which could be adapted for this compound to produce materials with unique properties. researchgate.netiieta.orgiieta.org

One-Step Processes: Inspired by the synthesis of overbased magnesium sulfonates, developing a one-step process involving the carbonation of a mixture of 2,3-dimethylbenzenesulfonic acid and an excess of a magnesium compound like magnesium oxide could streamline production. cn-lubricantadditive.comgoogle.com

| Potential Synthetic Pathway | Key Advantages | Relevant Precursors |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yield. | Magnesium salt (e.g., MgCl₂), 2,3-dimethylbenzenesulfonic acid. |

| Sonochemical Synthesis | Enhanced reaction rates, formation of nanostructured materials. | Magnesium oxide, 2,3-dimethylbenzenesulfonic acid. |

| Mechanochemical Synthesis | Solvent-free, environmentally friendly, energy-efficient. | Magnesium hydroxide (B78521), Sodium 2,3-dimethylbenzenesulfonate. |

| Sol-Gel Synthesis | Control over microstructure, low-temperature processing. | Magnesium nitrate, 2,3-dimethylbenzenesulfonic acid, Alumina. iieta.org |

Development of Advanced Spectroscopic and In-Situ Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard characterization techniques like FTIR, XRD, and SEM are foundational, future research will benefit from the application of more advanced and in-situ methods. acs.orgmdpi.com

The challenges in spectrally characterizing solid-state materials like metal-organic frameworks (MOFs), which are often prone to excessive light scatter, highlight the need for specialized sample preparation and advanced analytical tools. jove.comjove.com Techniques such as transient absorption and emission spectroscopy are powerful for studying light-driven processes and detecting non-emissive excited states. jove.com

Future Characterization Approaches:

In-Situ X-ray Diffraction: This technique can monitor the formation of the compound in real-time during synthesis, providing critical insights into reaction mechanisms and phase transformations. mdpi.com It can also be used to study structural changes under various conditions, such as temperature or pressure.

Advanced Spectroscopic Methods: A novel scattering spectroscopic approach using a dark-field microscope has been proposed for studying MOFs, which could be adapted to analyze the inherent Mie scattering properties of this compound. nih.gov Far-infrared micro-spectroscopy is another innovative method that could be used to detect and discriminate individual particles of the compound. optica.org

Solid-State NMR (ssNMR) Spectroscopy: ssNMR can provide detailed information about the local coordination environment of the magnesium ion and the conformation of the dimethylbenzenesulfonate ligand in the solid state.

Single-Crystal X-ray Crystallography: Obtaining high-quality single crystals would allow for the definitive determination of the compound's three-dimensional structure, including bond lengths, bond angles, and packing arrangements. This is essential for understanding its supramolecular chemistry. researchgate.net

| Technique | Information Gained | Potential Application |

| In-Situ X-ray Diffraction | Real-time structural changes, reaction kinetics. | Optimizing synthetic conditions and understanding phase transitions. |

| Transient Absorption Spectroscopy | Excited-state dynamics, charge transfer processes. | Investigating photochemical properties for potential catalytic or electronic applications. jove.com |

| Far-Infrared Micro-Spectroscopy | Detection of specific absorption bands for individual particles. | Quality control and analysis in composite materials. optica.org |

| Solid-State NMR | Local atomic environments, polymorphism. | Elucidating the precise coordination around the Mg²⁺ ion. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new compounds and predicting their properties. ijsat.orgijsat.org These computational tools can overcome the resource-intensive nature of traditional experimental characterization and theoretical predictions in coordination chemistry. ijsat.orgijsat.org

Opportunities for AI and ML Integration:

Property Prediction: ML algorithms can predict chemical properties such as solubility, stability, and reactivity, helping to screen potential applications before extensive lab work is undertaken. ijsat.orgijsat.org

Generative Models for Novel Structures: AI can design new derivatives of this compound from scratch, exploring a vast chemical space to identify candidates with optimized properties for specific applications, such as catalysis or drug delivery. chemrxiv.org

Spectroscopy Analysis: ML can aid in the interpretation of complex spectroscopic data, identifying patterns and correlations that may not be apparent to human researchers. ijsat.orgijsat.org

Personalized Medicine Design: In the broader context of metal-based drugs, AI can analyze patient data to help design coordination complexes tailored to individual molecular profiles, a potential future direction for functionalized benzenesulfonate compounds. youtube.com

Expansion into Interdisciplinary Research Areas for Targeted Chemical Functionality

The distinct properties of the magnesium cation and the 2,3-dimethylbenzenesulfonate anion suggest numerous opportunities for interdisciplinary research. Benzenesulfonates are known intermediates in the manufacturing of dyes, detergents, and pharmaceuticals, while magnesium complexes are critical in bioinorganic chemistry. nih.govwikipedia.orgelchemy.comnih.gov

Potential Interdisciplinary Applications:

Pharmaceuticals: Benzenesulfonate salts, known as "besilates," are used to form stable pharmaceutical drugs. wikipedia.org Research could explore this compound as a potential counterion for active pharmaceutical ingredients (APIs), potentially improving their solubility or stability. The structural similarity of some sulfonates to kinase inhibitors suggests potential in anticancer research. nih.govnih.gov

Materials Science: As an additive, the compound could be explored for its potential to enhance the properties of polymers or act as a component in novel lubricant formulations, analogous to other magnesium sulfonates used as detergents and acid neutralizers in oils. google.comosti.gov